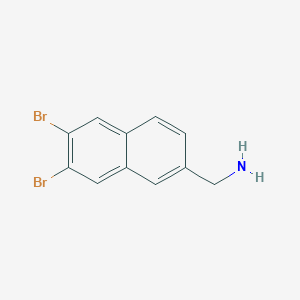

(6,7-Dibromonaphthalen-2-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C11H9Br2N |

|---|---|

Molekulargewicht |

315.00 g/mol |

IUPAC-Name |

(6,7-dibromonaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H9Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6,14H2 |

InChI-Schlüssel |

BYFLXMZUGVPLHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(C=C2C=C1CN)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Selective Dibromination

Selective bromination of naphthalene derivatives at the 6 and 7 positions is commonly achieved by controlled bromination protocols using bromine sources in the presence of bases or catalysts to avoid overbromination or side reactions.

Typical Conditions

Introduction of the Methanamine Group at the 2-Position

The methanamine group (-CH2NH2) can be introduced via several routes:

Direct Substitution on Bromonaphthalene

- Lithiation of the bromonaphthalene at the 2-position followed by reaction with electrophilic aminomethyl sources or imine intermediates can introduce the methanamine group.

- Metallation with strong bases such as sec-butyllithium (s-BuLi) to generate a lithio intermediate, followed by reaction with chlorodimethylvinylsilane and subsequent transformations, has been reported for related naphthalene derivatives.

Reduction of Nitrile or Azide Precursors

- Conversion of 2-formyl or 2-nitrile substituted dibromonaphthalene derivatives into the corresponding amine by reduction (e.g., catalytic hydrogenation or chemical reduction) is a common approach, although specific examples for 6,7-dibromonaphthalen-2-ylmethanamine are less documented.

Representative Synthetic Route (Hypothetical Based on Literature)

- Starting Material: Naphthalene or 2-substituted naphthalene (e.g., 2-formylnaphthalene).

- Dibromination: Controlled bromination at 6,7-positions using bromine with base or pyridinium bromide perbromide in dichloromethane to yield 6,7-dibromo-2-substituted naphthalene.

- Functional Group Transformation: Conversion of the 2-substituent to a methanamine group, possibly via:

- Reduction of a 2-formyl group to hydroxymethyl, then conversion to methanamine via amination.

- Lithiation at position 2 followed by reaction with an aminomethyl electrophile.

- Purification: Column chromatography and recrystallization to obtain pure (6,7-Dibromonaphthalen-2-yl)methanamine.

Data Table Summarizing Key Preparation Steps and Conditions

Research Discoveries and Notes

- The use of pyridinium bromide perbromide (PyHBr3) provides a milder and more selective dibromination method compared to elemental bromine, reducing side reactions such as debenzylation.

- Metallation strategies allow for regioselective functionalization at the 2-position, which is crucial for introducing the methanamine group without affecting the dibromo substituents.

- Suzuki coupling reactions have been successfully employed for related dibromonaphthalene derivatives, indicating the potential for cross-coupling methods to introduce amine-containing side chains.

- Purification by column chromatography followed by recrystallization is standard to achieve high purity, as confirmed by mass spectrometry and NMR characterization.

The preparation of (6,7-Dibromonaphthalen-2-yl)methanamine typically involves selective dibromination of naphthalene derivatives at the 6 and 7 positions, followed by regioselective introduction of the methanamine group at the 2-position. Key methods include controlled bromination using pyridinium bromide perbromide, lithiation and electrophilic substitution, and palladium-catalyzed coupling reactions. Purification and characterization ensure the compound's suitability for further synthetic applications.

This synthesis is supported by a range of studies focusing on dibromonaphthalene derivatives and related functionalizations, demonstrating reliable and efficient methodologies for the preparation of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dibromonaphthalen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding naphthalen-2-ylmethanamine.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines are often employed in substitution reactions.

Major Products

Oxidation: Naphthoquinones

Reduction: Naphthalen-2-ylmethanamine

Substitution: Various substituted naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

(6,7-Dibromonaphthalen-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (6,7-Dibromonaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and methanamine group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (6,7-Dibromonaphthalen-2-yl)methanamine with related methanamine derivatives and aromatic amines, focusing on substituent effects, solubility, stability, and safety profiles.

Substituent Effects and Reactivity

- (6,7-Dibromonaphthalen-2-yl)methanamine : Bromine atoms at positions 6 and 7 likely reduce electron density in the aromatic ring, directing further substitution to electron-rich regions. The amine group may participate in hydrogen bonding or salt formation, influencing solubility .

- (2,4,6-Trimethoxyphenyl)methanamine : Methoxy groups (-OCH3) are electron-donating, increasing ring electron density and directing electrophilic substitution to positions 3 and 3. This compound exhibits higher solubility in polar solvents compared to brominated analogs .

- [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (EP Impurity E): Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, critical for benzodiazepine-like pharmacological activity. The amine group may interact with biological targets .

Solubility and Physical Properties

Q & A

Q. What synthetic methodologies are effective for optimizing the purity of (6,7-Dibromonaphthalen-2-yl)methanamine?

To achieve high purity, consider the following:

- Stepwise purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate intermediates.

- Recrystallization : Employ solvents like ethanol or dichloromethane to remove impurities, leveraging differential solubility .

- Analytical monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and purity at each stage.

Q. Which spectroscopic techniques are most suitable for characterizing (6,7-Dibromonaphthalen-2-yl)methanamine?

A combination of methods ensures accurate structural elucidation:

| Technique | Key Parameters | Utility |

|---|---|---|

| H/C NMR | Chemical shifts (δ 6.8–8.5 ppm for aromatic protons) | Confirms bromine substitution patterns on the naphthalene ring |

| FT-IR | N-H stretches (~3350 cm), C-Br vibrations (~560 cm) | Identifies amine and bromine functional groups |

| Mass Spectrometry (HRMS) | Molecular ion peak ([M+H] at m/z ~295) | Validates molecular formula (CHBrN) |

| Additional X-ray crystallography (see Advanced Questions) resolves 3D conformation . |

Q. How should researchers address safety concerns when handling (6,7-Dibromonaphthalen-2-yl)methanamine?

- Hazard mitigation : Use fume hoods, gloves, and goggles to avoid inhalation (H335) or skin contact (H315).

- First aid : Immediate rinsing with water for eye exposure (H318) and medical consultation for ingestion (H302) .

- Storage : Keep in airtight containers under inert gas (argon) to prevent degradation.

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence the reactivity of (6,7-Dibromonaphthalen-2-yl)methanamine?

- Steric hindrance : The 6,7-dibromo groups reduce accessibility to the amine group, slowing nucleophilic reactions (e.g., acylation).

- Electronic effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to less hindered positions (e.g., para to the amine). Computational DFT studies can quantify these effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of (6,7-Dibromonaphthalen-2-yl)methanamine?

- Systematic variable testing : Optimize temperature (e.g., 0–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling).

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors. For example, a Plackett-Burman design can rank variables affecting Suzuki-Miyaura coupling yields .

Q. How can X-ray crystallography using SHELX software determine the crystal structure of (6,7-Dibromonaphthalen-2-yl)methanamine?

- Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Refinement with SHELXL : Solve phases via direct methods, refine anisotropic displacement parameters, and validate using R-factor convergence (<5%). The program’s robustness for small molecules ensures precise bond-length/angle measurements .

Q. What in silico approaches predict the biological interactions of (6,7-Dibromonaphthalen-2-yl)methanamine?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes (e.g., EGFR). Bromine atoms may enhance hydrophobic interactions.

- ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) using SwissADME. High logP values (~3.5) suggest lipophilicity, requiring formulation adjustments .

Q. How does the compound’s regioselectivity impact multi-step synthesis pathways?

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during bromination steps.

- Cross-coupling reactions : Suzuki-Miyaura reactions at the 2-position (opposite bromines) require Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids .

Q. What mechanistic insights explain its potential antimicrobial activity?

- Membrane disruption : The planar naphthalene core may intercalate into lipid bilayers, while the amine group facilitates protonation-dependent penetration.

- Enzyme inhibition : Molecular dynamics simulations suggest competitive binding to bacterial dihydrofolate reductase (DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.